molecular formula C8H15N5S B1299640 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol CAS No. 5498-17-9

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol

Cat. No. B1299640
CAS RN: 5498-17-9
M. Wt: 213.31 g/mol
InChI Key: BAAMDWUVIPLPOL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Chromatin Activity in Agriculture

Research has shown that 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol, commonly known as atrazine, can influence chromatin activity in certain crops. For instance, it enhanced chromatin-directed ribonucleic acid (RNA) synthesis in soybeans, suggesting a role in modifying genetic expression in plants (Penner & Early, 1972).

Groundwater Contamination Studies

Atrazine and its metabolites have been the focus of studies on groundwater contamination. In one study, concentrations of atrazine and its derivatives were measured in groundwater, highlighting its environmental persistence and potential impact on water quality (Pucarević et al., 2002).

Electrochemical Reduction

The compound's behavior during electrochemical reduction on mercury electrodes has been studied, providing insights into its reduction pathways and interaction with different pH levels, which is significant for understanding its behavior in various environmental contexts (Ortiz et al., 2001).

Degradation and Treatment Processes

The degradation kinetics of atrazine and its degradation products with ozone and OH radicals were investigated, offering valuable information for water treatment processes. This study aids in understanding how atrazine can be broken down in advanced oxidation processes used in drinking water treatment (Acero et al., 2000).

Metabolism by Fungi

The metabolism of atrazine by the fungus Pleurotus pulmonarius has been studied, showing how the fungus can transform atrazine into different metabolites. This research provides insights into biodegradation pathways and potential bioremediation applications (Masaphy et al., 1993).

Synthesis for Research Applications

The synthesis of radioactive atrazine derivatives for use as photoaffinity labels in studying the site of triazine action in chloroplasts demonstrates its application in biochemical research, particularly in understanding herbicide actions at the molecular level (Burton, 1982).

Photolytic and Sonolytic Decomposition

Studies on the decomposition of atrazine in the presence of polyoxometalates under photolytic and sonolytic conditions offer insights into alternative pathways for the breakdown of this compound, which can inform environmental remediation strategies (Hiskia et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed while handling it.


Future Directions

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Please note that the availability of this information depends on how extensively the compound has been studied. For less-known compounds, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information. Please provide the name or structure of such a compound if you have one in mind.


properties

IUPAC Name

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAMDWUVIPLPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=S)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361210
Record name F0183-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol

CAS RN

5498-17-9
Record name F0183-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yane, H Shinmori, T Takeuchi - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
Molecularly imprinted polymers bearing atrazine transforming activity were prepared by using newly designed templates that are atrazine analogues attached with an allyl or a styryl …
Number of citations: 26 pubs.rsc.org

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